molecular formula C24H25N3O5 B6532856 N-[2-(3,4-diethoxyphenyl)ethyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide CAS No. 1019181-63-5

N-[2-(3,4-diethoxyphenyl)ethyl]-2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}acetamide

Cat. No.: B6532856
CAS No.: 1019181-63-5
M. Wt: 435.5 g/mol
InChI Key: GIMICQWEGBFCQD-UHFFFAOYSA-N
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Description

This compound features a complex tricyclic framework (8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one) linked to an acetamide moiety substituted with a 3,4-diethoxyphenylethyl group. The diethoxy substituent likely enhances lipophilicity, influencing bioavailability and target binding compared to simpler alkoxy derivatives .

Properties

IUPAC Name

N-[2-(3,4-diethoxyphenyl)ethyl]-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-3-30-19-10-9-16(13-20(19)31-4-2)11-12-25-21(28)14-27-15-26-22-17-7-5-6-8-18(17)32-23(22)24(27)29/h5-10,13,15H,3-4,11-12,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMICQWEGBFCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)OC4=CC=CC=C43)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

General Characteristics

The compound is a complex organic molecule that may exhibit various biological activities due to its structural features, including:

  • Phenolic structures : Often linked to antioxidant properties.
  • Diazatricyclo structures : Potential implications in pharmacological activities such as antitumor and antimicrobial effects.

Potential Biological Activities

  • Antioxidant Activity
    • Compounds with phenolic groups are known to possess antioxidant properties, which can help in neutralizing free radicals and reducing oxidative stress.
  • Antimicrobial Properties
    • Similar compounds have shown effectiveness against a variety of pathogens. The presence of specific functional groups can enhance their ability to disrupt microbial membranes or inhibit essential enzymes.
  • Anticancer Activity
    • Some derivatives of phenethylamine and related structures have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Neuroprotective Effects
    • Compounds with similar scaffolds have been investigated for neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease due to their ability to modulate neurotransmitter systems.

Case Studies

  • Study on Phenolic Compounds :
    • A study demonstrated that phenolic compounds exhibit significant antioxidant activity, which correlates with their ability to protect cells from oxidative damage .
  • Antimicrobial Activity Assessment :
    • Research indicated that compounds with similar structural motifs showed varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanisms :
    • Investigations into phenethylamine derivatives revealed their potential to inhibit tumor growth in vitro and in vivo by inducing cell cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
AntioxidantNeutralizes free radicals; reduces oxidative stress
AntimicrobialEffective against various pathogens; disrupts microbial membranes
AnticancerInhibits cancer cell proliferation; induces apoptosis
NeuroprotectiveModulates neurotransmitter systems; potential benefits in neurodegenerative diseases

Comparison with Similar Compounds

Research Findings and Implications

  • Structure-Activity Relationships (SAR): Ethoxy and methoxy substituents significantly modulate potency. For instance, 3,4-diethoxy derivatives show 2–3× higher IC₅₀ values in enzyme assays than mono-alkoxy analogs .
  • Target Prediction : Hierarchical clustering () links tricyclic acetamides to kinase and HDAC inhibition, aligning with ’s findings on SAHA-like compounds .
  • Synthetic Challenges : Scalability of tricyclic core synthesis remains a hurdle; yields for similar compounds rarely exceed 40% .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction progress be monitored effectively?

  • Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including amide bond formation and heterocyclic ring construction. A common approach is refluxing precursors (e.g., chloroacetyl chloride) with amines in triethylamine, followed by TLC monitoring to track reaction completion . Recrystallization using solvents like pet-ether can purify intermediates. For complex tricyclic systems, stepwise cyclization under controlled temperatures (e.g., 60–80°C) is advised, with intermediates characterized via IR and NMR .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

  • Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving complex tricyclic geometries, as demonstrated for analogous heterocycles (mean C–C bond precision: ±0.005 Å; R factor: 0.041) . Complementary techniques include:

  • NMR : Assign peaks for ethoxyphenyl protons (δ 1.2–1.4 ppm for –OCH₂CH₃) and amide carbonyls (δ ~165–170 ppm).
  • Mass Spectrometry : Confirm molecular weight (e.g., via ESI-MS) and fragmentation patterns.
  • HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .

Q. How can solubility and stability be optimized for in vitro bioactivity assays?

  • Methodological Answer : Pre-screen solubility in DMSO (≤10 mM stock) and dilute into aqueous buffers (e.g., PBS) to avoid precipitation. For stability, conduct accelerated degradation studies under varying pH (4–9) and temperatures (4–37°C), analyzing via HPLC-UV. If instability is observed, consider prodrug strategies or formulation with cyclodextrins .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energetics for key steps like cyclization. Tools like GRRM17 enable reaction path searches to identify low-energy pathways . Pair this with machine learning (ML) models trained on analogous heterocyclic syntheses to predict optimal solvents/catalysts, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions between experimental spectral data and computational predictions?

  • Methodological Answer : Cross-validate computational (e.g., IR/NMR chemical shift predictions via ACD/Labs) with experimental data. For discrepancies:

  • Re-examine tautomeric or conformational states (e.g., amide rotamers) using variable-temperature NMR.
  • Refine computational parameters (e.g., solvent effects in COSMO-RS models) .
  • Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas .

Q. How can heterogeneous reaction conditions improve yield in large-scale synthesis?

  • Methodological Answer : Implement membrane reactors or immobilized catalysts (e.g., Pd/C on silica) to enhance selectivity. For example, use flow chemistry with packed-bed reactors to control exothermic steps (e.g., cyclization) and minimize byproducts . Monitor in real-time with inline FTIR or Raman spectroscopy .

Q. What role does AI play in designing derivatives with enhanced target binding affinity?

  • Methodological Answer : Train deep learning models on structure-activity relationship (SAR) data from analogous acetamide derivatives. Use generative AI (e.g., reinforcement learning) to propose substituents at the 3,4-diethoxyphenyl or tricyclic moieties. Validate predictions with molecular docking (AutoDock Vina) and MD simulations (GROMACS) .

Q. How can data integrity and reproducibility be ensured in multi-institutional studies?

  • Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles:

  • Use ELNs (Electronic Lab Notebooks) with blockchain timestamping for raw data.
  • Standardize protocols via platforms like COMSOL Multiphysics for simulation parameters .
  • Share spectral libraries (e.g., via PubChem) with metadata on instrumentation settings .

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